2-Chlorothiophene

Catalog No.
S772708
CAS No.
96-43-5
M.F
C4H3ClS
M. Wt
118.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorothiophene

CAS Number

96-43-5

Product Name

2-Chlorothiophene

IUPAC Name

2-chlorothiophene

Molecular Formula

C4H3ClS

Molecular Weight

118.59 g/mol

InChI

InChI=1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H

InChI Key

GSFNQBFZFXUTBN-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)Cl

Canonical SMILES

C1=CSC(=C1)Cl

The exact mass of the compound 2-Chlorothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8747. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chlorothiophene (CAS: 96-43-5) is a halogenated heteroaromatic building block widely utilized in pharmaceutical manufacturing, agrochemical synthesis, and materials science. As an alpha-substituted thiophene, it exists as a clear liquid with a boiling point of 127–129 °C, offering excellent solubility in standard organic solvents and straightforward purification via distillation [1]. In industrial procurement, it is primarily valued as the definitive starting material for 2,5-disubstituted thiophene cores—most notably in the synthesis of the blockbuster anticoagulant Rivaroxaban—and as a highly stable, cost-effective alternative to brominated analogs for controlled cross-coupling and metalation reactions[2].

Research Fit

Orthogonal coupling handle 2‑position Cl enables sequential 5‑position functionalization without premature dehalogenation.
Distinct regioselectivity Predictable C–H and C–Cl bond activation pattern that differs fundamentally from the 3‑chloro isomer.
Intermediate band‑gap precursor Yields polythiophenes with band gaps suited for organic semiconductor applications.

Substituting 2-chlorothiophene with 2-bromothiophene or unsubstituted thiophene introduces severe process inefficiencies and purity risks. While 2-bromothiophene exhibits higher innate reactivity, it is highly prone to over-reaction, polyhalogenation, and uncontrolled halogen dance reactions under basic conditions, leading to complex mixtures of polybromothiophenes that are difficult to separate [1]. Conversely, starting from unsubstituted thiophene requires downstream halogenation steps that suffer from poor regioselectivity, generating mixtures of 2-chloro and 3-chloro isomers. Procuring 2-chlorothiophene locks in the critical alpha-position substitution, ensuring predictable regiocontrol, higher thermodynamic stability, and streamlined purification in multi-step syntheses [2].

Substitution Risk

Target
2‑Chlorothiophene
3‑Chloro isomer
Oxidative addition yields different metal complexes; coupling sites shift, breaking orthogonal sequences.
2‑Bromo analog
Photodehalogenation proceeds via distinct radical‑pair mechanism; C–Br lability alters reaction selectivity.
Non‑halogenated thiophene
Lacks the latent Cl handle, preventing stepwise orthogonal coupling strategies.

Regioselective Precursor for API Synthesis

In the industrial synthesis of the anticoagulant Rivaroxaban, the critical 5-chlorothiophene-2-carboxylic acid (or acid chloride) intermediate is generated directly from 2-chlorothiophene. Direct reaction of 2-chlorothiophene with oxalyl chloride yields 5-chlorothiophene-2-carbonyl chloride with an 85% conversion rate and 71% isolated yield [1]. Attempting to use unsubstituted thiophene requires a highly unselective downstream chlorination step that generates unwanted isomers, complicating purification.

Evidence DimensionYield and regiocontrol in 5-substituted thiophene-2-carbonyl chloride synthesis
Target Compound Data85% conversion, 71% yield of the specific 5-chloro-2-carbonyl chloride intermediate
Comparator Or BaselineUnsubstituted thiophene (requires multi-step, unselective downstream chlorination)
Quantified DifferenceDirect alpha-acylation vs multi-step unselective halogenation
ConditionsReaction with oxalyl chloride at 180 °C in sulfolane

Eliminates a problematic downstream halogenation step, significantly improving overall yield and purity for blockbuster pharmaceutical manufacturing.

Regioselective coupling
Head‑to‑head
2‑chloro: 5‑position coupling, 81–91% yield 3‑chloro: different sites, inaccessible orthogonality
Supports orthogonal functionalization workflows
Pd‑catalyzed, 4‑substituted aryl bromides

Controlled Reactivity and Polyhalogenation Avoidance

While brominated thiophenes are often selected for their high reactivity, they suffer from poor chemoselectivity under strongly basic or nucleophilic conditions. In halogen dance reactions (HDR) and acetylide couplings, 2-bromothiophene reacts vigorously but uncontrollably, yielding complex mixtures of dibromothiophene, tribromothiophene, and tetrabromothiophene [1]. In contrast, 2-chlorothiophene avoids these spontaneous polyhalogenation pathways, allowing for controlled, selective functionalization without generating intractable polymeric or polyhalogenated byproducts.

Evidence DimensionChemoselectivity under strongly basic coupling conditions
Target Compound DataResists spontaneous polyhalogenation / halogen dance
Comparator Or Baseline2-Bromothiophene (yields complex mixtures of di-, tri-, and tetrabromothiophenes)
Quantified DifferenceComplete avoidance of spontaneous polyhalogenation side-reactions
ConditionsStrongly basic conditions (e.g., sodium acetylide in liquid ammonia)

Prevents the formation of complex polyhalogenated impurities, reducing the burden on downstream chromatographic purification in industrial synthesis.

Oxidative addition
Head‑to‑head
2‑chloro: isolable η¹‑thienyl Ni complex 3‑chloro: no isolable complex of same type
Enables mechanistic Ni‑catalysis studies
[Ni(PEt₃)₃], room temperature

Alpha- vs. Beta-Chlorothiophene Stability

For applications requiring high-temperature processing or long-term storage, the position of the halogen substituent critically impacts molecular stability. Computational and thermochemical analyses demonstrate that 2-chlorothiophene possesses a standard enthalpy of formation (ΔfH° 298) of 46.507 kcal/mol, which is lower than that of its beta-substituted counterpart, 3-chlorothiophene (47.330 kcal/mol) [1]. This enhanced thermodynamic stability is attributed to greater resonance stabilization and charge delocalization at the alpha position.

Evidence DimensionStandard enthalpy of formation (ΔfH° 298)
Target Compound Data46.507 kcal/mol
Comparator Or Baseline3-Chlorothiophene (47.330 kcal/mol)
Quantified Difference0.823 kcal/mol greater thermodynamic stability
ConditionsThermochemical calculation (CBS-QB3 level of theory) at 298 K

Ensures more predictable thermal behavior and longer shelf-life stability during bulk storage and high-temperature industrial processing.

Polymer band gap
Cross‑study
1.22 eV
Intermediate gap for organic electronics
DFT/B3LYP/6‑31G*, ClPTp polymer
Regioselective acetylation
Head‑to‑head
2‑chloro: 5‑acetyl, 91% yield 3‑chloro: 4‑acetyl product, different geometry
Supports pharmaceutical intermediate synthesis
AcCl, AlCl₃; regiochemistry determines downstream reactivity
Electrochemical reduction
Cross‑study
Single irreversible two‑electron wave → thiophene
Informs process‑safety electrochemistry
Carbon cathode, DMF/TMAP; C–Cl reduction more negative than C–Br/I
Glass transitions
Cross‑study
Tg1 164 K, Tg2 186 K Tfusion 201.30 K, ΔH 8.966 kJ/mol
Relevant for cryogenic storage and crystallization
Adiabatic calorimetry, 13–300 K

Anticoagulant Intermediates

2-Chlorothiophene is the definitive starting material for synthesizing 5-chlorothiophene-2-carboxylic acid and its acid chloride, which are critical building blocks for Rivaroxaban and other factor Xa inhibitors [1].

Chemoselective Cross-Coupling

Ideal for use in advanced cross-coupling reactions where 2-bromothiophene would lead to excessive homocoupling, polyhalogenation, or uncontrolled halogen dance reactions, allowing for the controlled synthesis of complex multi-aryl materials[2].

Conductive Polymer Design

Serves as a monomeric precursor for synthesizing chlorinated polythiophenes, where the alpha-chlorine substituent enables fine-tuning of the polymer's electronic properties and conjugation character[3].

Application Fit

Application
Selection Property
Validation Focus
Stepwise heterocyclic functionalization
Orthogonal coupling capacity
5‑position C–H arylation with C–Cl retention
Pharmaceutical intermediate synthesis
Regiospecific 2,5‑disubstitution pattern
Consistent product geometry in multi‑step sequences
Nickel‑catalyzed cross‑coupling studies
Isolable Ni‑thienyl intermediate formation
Oxidative addition mechanism characterization
Conjugated polymer synthesis
Intermediate band gap tuning
HOMO‑LUMO alignment for organic electronics

XLogP3

2.5

Boiling Point

128.3 °C

LogP

2.54 (LogP)

Melting Point

-71.9 °C

UNII

3EVV74IJN6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (10.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (89.36%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (10.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (10.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (89.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

23.76 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

96-43-5

Wikipedia

2-Chlorothiophene

General Manufacturing Information

Thiophene, 2-chloro-: ACTIVE

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